

An In-depth Technical Guide to (5-Methylthiophen-2-yl)methanamine Hydrochloride

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Compound of Interest

Compound Name: (5-Methylthiophen-2-yl)methanamine hydrochloride

Cat. No.: B060439

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **(5-Methylthiophen-2-yl)methanamine hydrochloride**, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. Given the prevalence of the thiophene scaffold in numerous FDA-approved drugs, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. This guide covers its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its potential applications in drug discovery.

Chemical Identity and Structure

(5-Methylthiophen-2-yl)methanamine hydrochloride is a stable salt of a primary amine attached to a methylated thiophene ring. The thiophene nucleus is a privileged pharmacophore, and modifications at the 2 and 5 positions are common strategies in the development of new chemical entities.

The chemical structure consists of a 2-methylthiophene core with an aminomethyl group at the 5-position. The primary amine is protonated by hydrochloric acid to form the hydrochloride salt, which typically improves the compound's stability and handling characteristics.

Identifier	Value
IUPAC Name	(5-Methylthiophen-2-yl)methanamine;hydrochloride
CAS Number	171661-55-5[1]
Molecular Formula	C ₆ H ₁₀ CINS[1]
Molecular Weight	163.67 g/mol
Synonyms	(5-methylthien-2-yl)methylamine hydrochloride, 2-(Aminomethyl)-5-methylthiophene hydrochloride[1]

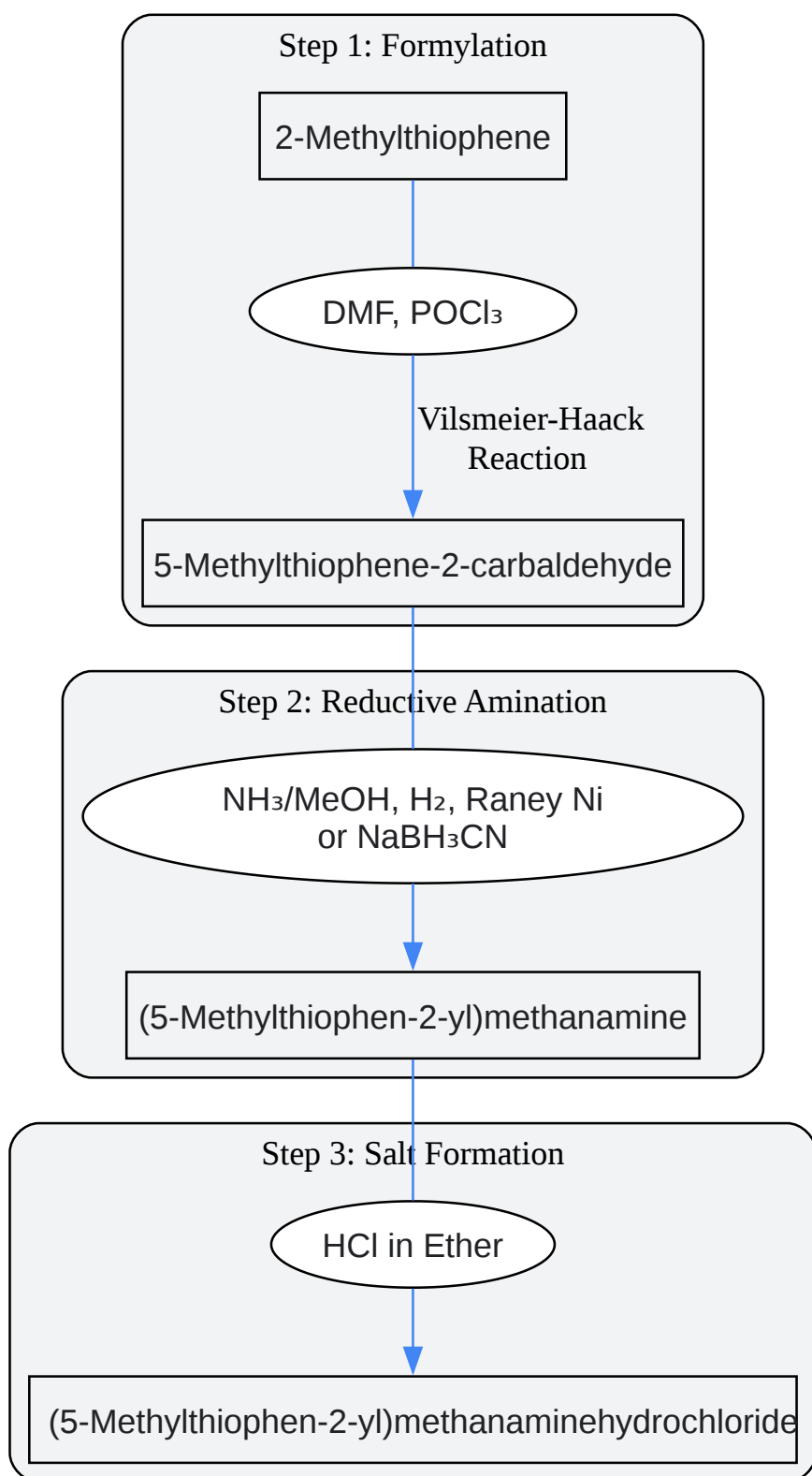
Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported in public literature. The data below is compiled from available supplier information. Researchers are advised to confirm these properties on receipt of a sample.

Property	Value	Source
Physical State	Solid	Assumed
Melting Point	191-193 °C	[2]
Solubility	No data available	-
pKa	No data available	-

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **(5-Methylthiophen-2-yl)methanamine hydrochloride** is not readily available. However, a plausible and robust multi-step synthesis can be constructed based on well-established organometallic and reductive amination methodologies common in thiophene chemistry. The logical workflow for this synthesis is depicted below.



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Caption: Plausible synthetic workflow for (5-Methylthiophen-2-yl)methanamine HCl.

Experimental Protocol: A Plausible Synthesis

Step 1: Vilsmeier-Haack Formylation of 2-Methylthiophene

- **Setup:** To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
- **Activation:** Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture (the Vilsmeier reagent) for an additional 30 minutes at 0 °C.
- **Reaction:** Add 2-methylthiophene (1 equivalent) dropwise to the Vilsmeier reagent. After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution by slowly adding an aqueous solution of sodium hydroxide (30% w/v) until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- **Purification:** Purify the crude product, 5-methylthiophene-2-carbaldehyde, by flash column chromatography on silica gel to yield the pure aldehyde.

Step 2: Reductive Amination to form (5-Methylthiophen-2-yl)methanamine

- **Setup:** In a high-pressure hydrogenation vessel, dissolve the 5-methylthiophene-2-carbaldehyde (1 equivalent) from the previous step in methanol saturated with ammonia.
- **Catalyst Addition:** Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.

- **Reaction:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
- **Workup:** Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude (5-Methylthiophen-2-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

- **Dissolution:** Dissolve the crude amine from Step 2 in a minimal amount of anhydrous diethyl ether or ethyl acetate.
- **Precipitation:** Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) dropwise with stirring. A precipitate should form immediately.
- **Isolation:** Continue stirring for 30 minutes in the ice bath. Collect the solid product by vacuum filtration.
- **Purification:** Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities. Dry the resulting white or off-white solid under vacuum to yield pure **(5-Methylthiophen-2-yl)methanamine hydrochloride**.

Spectroscopic Characterization

While specific, verified spectra for this compound are not available in the searched databases, the expected signals in ^1H and ^{13}C NMR spectroscopy can be predicted based on its structure.

Expected ^1H NMR Signals (in D_2O or DMSO-d_6):

- A singlet for the methyl group protons ($-\text{CH}_3$) around δ 2.4-2.6 ppm.
- A singlet or AB quartet for the methylene protons ($-\text{CH}_2-\text{NH}_3^+$) around δ 4.0-4.3 ppm.
- Two doublets for the thiophene ring protons (H3 and H4) in the aromatic region (δ 6.8-7.2 ppm), showing characteristic thiophene coupling constants ($J \approx 3\text{-}5\text{ Hz}$).

- A broad singlet for the ammonium protons ($-\text{NH}_3^+$), which may be exchangeable with D_2O .

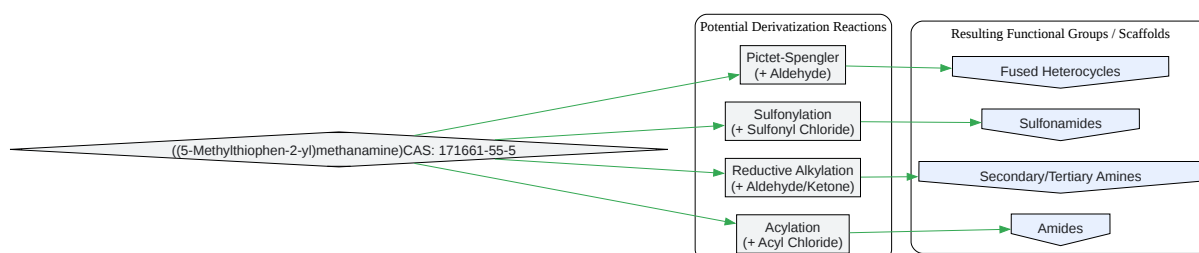
Expected ^{13}C NMR Signals (in D_2O or DMSO-d_6):

- A signal for the methyl carbon ($-\text{CH}_3$) around δ 15-20 ppm.
- A signal for the methylene carbon ($-\text{CH}_2$) around δ 40-45 ppm.
- Four distinct signals for the thiophene ring carbons, with two quaternary carbons (C2, C5) and two methine carbons (C3, C4), expected in the range of δ 120-150 ppm.

Applications in Research and Drug Development

(5-Methylthiophen-2-yl)methanamine hydrochloride is a versatile synthetic intermediate. Its utility stems from the presence of two key reactive sites: the primary amine and the thiophene ring.

- **Scaffold for Medicinal Chemistry:** The thiophene ring is a bioisostere of the benzene ring and is found in numerous marketed drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine. This compound provides a ready-made thiophene scaffold for elaboration.
- **Amine Functionalization:** The primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including acylation to form amides, alkylation to form secondary or tertiary amines, and condensation reactions to form imines or other heterocyclic systems. These reactions are fundamental in building molecular complexity for structure-activity relationship (SAR) studies.



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Caption: Role as a versatile building block in synthetic chemistry.

The strategic placement of the methyl and aminomethyl groups allows for the exploration of chemical space around the thiophene core, making this compound a valuable starting material for generating libraries of diverse molecules for high-throughput screening in drug discovery programs.

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References

- 1. (5-Methylthiophen-2-yl)methanamine hydrochloride | CAS 171661-55-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 171661-55-5 Cas No. | 2-(Aminomethyl)-5-methylthiophene hydrochloride | Apollo [store.apolloscientific.co.uk]

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